6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Overview
Description
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a chemical compound with the molecular formula C12H12N2O5 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O5/c1-14-7-5-9(19-3)8(18-2)4-6(7)13-10(11(14)15)12(16)17/h4-5H,1-3H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.24 . It is a powder at room temperature .Scientific Research Applications
Analgesic Properties
This compound has been studied for its potential analgesic properties . A series of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized, and pharmacological tests showed that replacement of the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by an isosteric heterocycle led to a noticeable increase in the analgesic activity .
Antihypoxic Actions
The methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was reacted with dialkylaminoalkylamines for the targeted synthesis of a series of corresponding N-R-amides, obtained as hydrochlorides with good solubility in water . This was done with the aim of identifying new biologically active substances with antihypoxic actions .
Antiarrhythmic Activity
This compound has been proposed for testing for antiarrhythmic activity . The synthesized compounds were proposed for testing for four types of activity, including antiarrhythmic .
Hemostatic Activity
The compound has also been proposed for testing for hemostatic activity . This is one of the four types of activity for which testing was proposed .
Anthelmintic Activity
Another potential application of this compound is in the field of anthelmintic activity . This is one of the areas for which testing was proposed .
Insecticidal (Larvicidal) Activity
The compound has been proposed for testing for insecticidal (larvicidal) activity . This is one of the four types of activity for which testing was proposed .
Drug Discovery
The ADME investigation for the DIQ shows that the compound crosses through the BBB and presents good gastrointestinal absorption, and could be considered as a drug candidate according to Lipinski’s rule of five . This is an important step in the drug discovery process .
Safety and Hazards
properties
IUPAC Name |
6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-14-7-5-9(19-3)8(18-2)4-6(7)13-10(11(14)15)12(16)17/h4-5H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFOBWIAEKIODG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)C(=O)O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156616 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
CAS RN |
1222-43-1 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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